molecular formula C12H13ClN2O3 B11854918 tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate CAS No. 1356111-25-5

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Cat. No.: B11854918
CAS No.: 1356111-25-5
M. Wt: 268.69 g/mol
InChI Key: BOPKJUDSOIBAGW-UHFFFAOYSA-N
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Description

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate is a chemical compound with the molecular formula C12H13ClN2O3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate typically involves the reaction of 5-chlorobenzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1356111-25-5

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

tert-butyl N-(5-chloro-1,3-benzoxazol-7-yl)carbamate

InChI

InChI=1S/C12H13ClN2O3/c1-12(2,3)18-11(16)15-9-5-7(13)4-8-10(9)17-6-14-8/h4-6H,1-3H3,(H,15,16)

InChI Key

BOPKJUDSOIBAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC2=C1OC=N2)Cl

Origin of Product

United States

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